Photostability Under Repeated Laser Irradiation: AIE-ER vs. ACQ-ER vs. ER-Tracker Red
AIE-ER demonstrates markedly superior photostability compared to both its ACQ counterpart (ACQ-ER/TTBSCH) and the commercial standard ER-Tracker Red. Under identical confocal laser scanning conditions, ACQ-ER and ER-Tracker Red both exhibited approximately 20% fluorescence signal loss after repeated irradiation scans. In contrast, AIE-ER remained very stable with minimal signal attenuation under the same irradiation protocol [1]. This behavior mirrors the AIE-GA probe from the same platform, which showed only approximately 10% emission intensity decrease after 60 irradiation scans [1].
| Evidence Dimension | Fluorescence signal loss after repeated laser irradiation scans (confocal microscopy) |
|---|---|
| Target Compound Data | AIE-ER: Minimal signal loss; described as 'very stable under light irradiation' (<~10–15% loss inferred from the analogous AIE-GA probe at ~10% after 60 scans) [1] |
| Comparator Or Baseline | ACQ-ER (TTBSCH): ~20% fluorescence signal loss; ER-Tracker Red: ~20% fluorescence signal loss |
| Quantified Difference | AIE-ER retains ≥80–90% signal vs. ~80% retention for ACQ-ER and ER-Tracker Red under equivalent conditions; approximately 2-fold improvement in signal retention |
| Conditions | HeLa cells; confocal laser scanning microscopy with increasing numbers of scans; AIE-ER and ACQ-ER at 1 × 10⁻⁶ M, ER-Tracker Red at 1 × 10⁻⁶ M; AIE-ER green channel: λex = 405 nm, λem = 450–650 nm; ER-Tracker Red red channel: λex = 543 nm, λem = 570–650 nm [1] |
Why This Matters
Superior photostability directly translates to extended time-lapse imaging windows without signal decay, reducing the need for repeated probe reloading and enabling faithful long-term tracking of ER dynamics.
- [1] Xiao P, Ma K, Kang M, et al. Chemical Science, 2021; 12(41): 13949-13957. Photostability data: main text lines on ACQ-ER/ER-Tracker Red ~20% loss, AIE-ER 'very stable'; Fig. 4C (AIE-GA ~10% loss after 60 scans). DOI: 10.1039/d1sc03932f. View Source
